4-Fluoro-3-iodo-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-fluoro-3-iodo-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FINO2/c10-4-2-1-3-5-6(4)7(11)8(12-5)9(13)14/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSGQKWGFOKNHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=C(N2)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Fluorination of Indole Derivatives
The iodination at position 3 of the indole nucleus is commonly achieved through electrophilic aromatic substitution using iodine or iodine sources in the presence of a base such as potassium hydroxide. This step is crucial for subsequent cross-coupling reactions due to the reactivity of the C–I bond.
Fluorination at position 4 is more challenging and often involves selective electrophilic fluorination reagents or the use of fluorinated starting materials. The fluorine atom is introduced either before or after the iodination step depending on the synthetic route and protecting groups employed.
Introduction of the Carboxylic Acid Group at Position 2
The carboxylic acid function at position 2 is typically introduced via transformation of a precursor such as 1H-indole-2-carbonitrile or 1H-indole-2-carboxamide. Common methods include:
- Conversion of 1H-indole-2-carboxamide to the corresponding indole-2-carbonitrile using reagents like phosphorus oxychloride, followed by hydrolysis to the carboxylic acid.
- Direct carboxylation of indole derivatives under controlled conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The 3-iodo substituent is exploited in palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki–Miyaura, Stille, Heck) to introduce various substituents, which can include fluorinated groups or precursors to fluorine substitution.
For example, the Sonogashira cross-coupling reaction allows the coupling of 3-iodoindole derivatives with terminal alkynes, which can be further manipulated to introduce fluorine atoms or carboxylic acid groups.
Representative Synthetic Route (Based on Patent CN101544593A)
This patent outlines a multi-step synthesis of octahydro-1H-indoline-2-carboxylic acid derivatives, which can be adapted for 4-fluoro-3-iodo-1H-indole-2-carboxylic acid by appropriate choice of halogenated serine derivatives and reaction conditions:
| Step | Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reaction of 1-(1-tetrahydrobenzene-1-yl)-tetramethyleneimine with 3-halo-L-serine in DMF | 20–30°C, 24 h | 81.5 | Nonionic polar solvent, molar ratio 1:1–1.2 |
| 2 | Acidification, extraction to isolate intermediate | Concentration and acidification | - | Intermediate compound with halogen substituent |
| 3 | Cyclization in boiling hydrochloric acid | Reflux in 2 mol/L HCl, 1 h | - | Forms indoline ring system |
| 4 | Hydrogenation with Pd/C catalyst in glacial acetic acid | 1.5 MPa H2 pressure | 82.6 | Produces target compound with high purity (98.6% by HPLC) |
This method emphasizes mild conditions, commercially available reagents, and relatively high yields with good purity, making it suitable for preparing halogenated indole carboxylic acids including fluorinated and iodinated derivatives.
Cross-Coupling Functionalization of 3-Iodo-1H-Indole-2-Carbonitriles
Research published in the International Journal of Molecular Sciences demonstrates the utility of 3-iodo-1H-indole-2-carbonitriles as versatile intermediates for further functionalization via palladium-catalyzed cross-coupling reactions:
| Reaction Type | Coupling Partner | Catalyst System | Yield Range (%) | Application |
|---|---|---|---|---|
| Sonogashira | Terminal alkynes | PdCl2(PPh3)2, CuI, Et3N | 64–90 | Introduction of alkynyl groups |
| Suzuki–Miyaura | Aryl boronic acids | Pd catalyst, base | Moderate to High | Formation of aryl-substituted indoles |
| Stille | Organostannanes | Pd catalyst | Moderate to High | Diverse C–C bond formation |
| Heck | Alkenes | Pd catalyst | Moderate to High | Introduction of vinyl groups |
These reactions enable the installation of diverse substituents at the 3-position, which can be further transformed to incorporate fluorine or carboxylic acid functionalities as needed.
Summary of Key Research Findings
- The use of 3-halo-L-serine derivatives as starting materials allows the introduction of halogens (including fluorine and iodine) in the indole framework efficiently.
- Nonionic polar solvents like dimethylformamide (DMF) facilitate the key coupling steps under mild temperatures (20–30°C).
- Cyclization and hydrogenation steps under controlled acidic and catalytic hydrogenation conditions yield the target indole carboxylic acids with high purity and yield.
- Palladium-catalyzed cross-coupling reactions provide a versatile platform for further functionalization of the 3-iodo position, enabling the synthesis of polysubstituted indole derivatives.
- The combination of these methods allows the preparation of this compound with good control over substitution patterns and functional group compatibility.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-iodo-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxoindole derivatives, while reduction may produce hydroindole derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including 4-fluoro-3-iodo-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. Research indicates that modifications at the C2, C3, and C6 positions of the indole core significantly enhance integrase inhibitory activity. For instance, a derivative of indole-2-carboxylic acid exhibited an IC50 value of 0.13 μM against HIV-1 integrase, showcasing its potential as a scaffold for developing new antiviral drugs .
Neurotropic Alphavirus Inhibition
Another area of interest is the compound's activity against neurotropic alphaviruses such as Western equine encephalitis virus (WEEV). Indole-2-carboxamide analogs have shown promise in inhibiting alphavirus replication, with structural modifications leading to improved potency and metabolic stability. These findings suggest that derivatives of indole-2-carboxylic acid could be further developed for therapeutic use against viral infections .
Synthesis Techniques
The synthesis of this compound can involve various methods, including halogenation and carboxylation processes. Fluorination techniques are particularly noteworthy as they can alter the biological properties of compounds significantly. The introduction of fluorine into bioactive molecules often enhances their pharmacokinetic profiles .
Case Study: HIV Integrase Inhibitors
In a study focusing on indole derivatives as HIV integrase inhibitors, researchers synthesized various compounds based on the indole scaffold. The modifications led to significant improvements in their inhibitory effects against integrase, with specific attention given to the spatial arrangement of substituents on the indole ring .
| Compound | IC50 (μM) | Modification |
|---|---|---|
| Compound 3 | 0.13 | C3 long branch addition |
| Compound 20a | 0.25 | C6 halogenated benzene addition |
| Parent Compound | 6.85 | No modifications |
Case Study: Alphavirus Replication Inhibition
In another investigation into neurotropic alphaviruses, researchers reported that certain indole derivatives could confer protection against infections in animal models. These studies emphasized the importance of structural modifications to enhance bioavailability and efficacy in vivo .
Mechanism of Action
The mechanism of action of 4-Fluoro-3-iodo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Indole Carboxylic Acid Derivatives
Physicochemical and Reactivity Differences
- Halogen Effects: The iodine atom in this compound increases molecular weight (MW = 322.03 g/mol) compared to fluorine- or chlorine-containing analogs (e.g., 5-Fluoro-1H-indole-3-carboxylic acid, MW = 179.15 g/mol) . Iodine’s polarizability also makes the compound more reactive in Suzuki-Miyaura cross-coupling reactions compared to chloro or fluoro derivatives . Fluorine’s electronegativity stabilizes the indole ring against oxidation, as seen in 4-Fluoro-1H-indole-2-carboxylic acid (CAS 399-68-8), which exhibits higher thermal stability than non-fluorinated analogs .
- Synthetic Utility: 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) is synthesized via methyl-directed Friedel-Crafts alkylation, whereas 4-Fluoro-3-iodo derivatives often require halogen-exchange reactions or direct iodination under controlled conditions .
Research Findings and Data
Table 2: Key Research Data on Selected Compounds
Biological Activity
4-Fluoro-3-iodo-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antiviral, anticancer, and anti-inflammatory research. This article provides a detailed examination of its biological activity, highlighting relevant studies, mechanisms of action, and structure-activity relationships (SAR).
Structure and Properties
The molecular structure of this compound features an indole ring with fluorine and iodine substituents, which are known to enhance biological activity through improved binding affinity to target proteins. The presence of the carboxylic acid group is crucial for its interaction with biological targets.
Antiviral Activity
Recent studies have shown that derivatives of indole-2-carboxylic acid, including 4-fluoro-3-iodo variants, exhibit potent inhibitory effects against HIV-1 integrase. The mechanism involves the chelation of magnesium ions essential for the enzyme's activity, as illustrated in the following table:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 3 | 12.41 | Inhibition of strand transfer via chelation |
| 20a | 0.13 | Enhanced interaction with hydrophobic cavity |
The introduction of halogenated groups at specific positions on the indole core significantly improves antiviral activity, indicating a strong SAR correlation .
Anticancer Activity
Indole derivatives have been recognized for their anticancer properties. For instance, compounds similar to this compound have demonstrated efficacy in inhibiting various cancer cell lines through multiple pathways:
The mechanism often involves inhibition of key signaling pathways such as PI3K/Akt and ERK/MAPK, leading to reduced proliferation and increased apoptosis in cancer cells.
Case Studies and Research Findings
- HIV Integrase Inhibition : A study demonstrated that structural modifications at the C3 position of the indole core enhanced the inhibitory effect against HIV integrase, with some derivatives achieving IC50 values as low as 0.13 µM. This highlights the potential for further optimization to develop effective antiviral agents .
- Anticancer Efficacy : In preclinical studies, certain indole derivatives exhibited significant cytotoxicity against various cancer cell lines. For example, a derivative with a similar structure showed promising results in inhibiting tumor growth in mouse models .
- Anti-inflammatory Properties : Indazole-containing compounds have also been explored for their anti-inflammatory effects, potentially acting through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Q & A
Q. What are the standard synthetic routes for preparing 4-Fluoro-3-iodo-1H-indole-2-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves functionalizing the indole core via sequential halogenation. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives ( ) are key intermediates. Halogenation (fluoro/iodo) can be achieved using electrophilic substitution or metal-catalyzed coupling. Refluxing with acetic acid and sodium acetate (1:1 molar ratio) is common for cyclization or condensation steps . Characterization relies on HPLC (>95% purity, as in ) and spectroscopic methods:
Q. How can crystallographic data resolve structural ambiguities in halogenated indole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical. The iodine atom’s high electron density aids in phasing, while fluorine positioning requires careful analysis of thermal parameters and hydrogen bonding . For example, SHELXPRO can model disorder in the carboxylic acid group, common in indole derivatives ( ).
Advanced Research Questions
Q. How can conflicting reports on reactivity or stability of this compound be resolved?
- Methodological Answer : Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (DMF, acetic acid) may stabilize intermediates differently ().
- By-Product Analysis : Use LC-MS to identify side products (e.g., dehalogenated species or dimerization).
- Thermal Stability : TGA/DSC can clarify decomposition thresholds (e.g., melting points vary due to polymorphism; ).
Cross-validate findings with computational methods (DFT for reaction pathways) and replicate conditions from literature protocols ().
Q. What strategies optimize yield in the iodination step of 4-Fluoro-1H-indole-2-carboxylic acid precursors?
- Methodological Answer :
- Electrophilic Iodination : Use ICl or N-iodosuccinimide (NIS) in acetic acid at 60–80°C (analogous to ).
- Catalysis : Pd/Cu-mediated coupling for regioselective iodination (e.g., Ullmann-type reactions).
- Workup : Neutralize excess iodine with Na2S2O3, followed by recrystallization (DMF/acetic acid mix, as in ). Monitor progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1).
Q. How to address challenges in synthesizing derivatives via cross-coupling reactions at the 3-iodo position?
- Methodological Answer :
- Protection/Deprotection : Protect the carboxylic acid group (e.g., methyl ester, ) to prevent side reactions.
- Catalytic Systems : Use Pd(PPh3)4 with Cs2CO3 in THF for Suzuki-Miyaura coupling (boronic acids) or Sonogashira coupling (alkynes).
- Post-Reaction Analysis : 19F NMR tracks fluorine stability, while ICP-MS quantifies residual palladium ().
Q. What analytical methods differentiate positional isomers (e.g., 4- vs. 5-fluoro) in indole-carboxylic acid derivatives?
- Methodological Answer :
- NMR NOE Experiments : Proximity of fluorine to NH or COOH groups alters coupling constants (e.g., 4-F vs. 5-F in ).
- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) shift based on fluorine’s electron-withdrawing effects.
- X-ray Diffraction : Definitive assignment via crystallographic data ().
Data Analysis & Validation
Q. How should researchers reconcile discrepancies in reported LogP or solubility data for this compound?
- Methodological Answer :
- Experimental LogP : Use shake-flask method (octanol/water) with HPLC quantification (). Compare with computational tools (e.g., ChemAxon).
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4). Note that fluorine’s hydrophobicity and iodine’s polarizability create non-linear trends ().
Q. What protocols validate purity and stability under long-term storage conditions?
- Methodological Answer :
- Stability Studies : Store at +4°C () and analyze degradation via accelerated stability testing (40°C/75% RH for 4 weeks).
- Purity Checks : Periodic HPLC-UV/ELSD () and 1H NMR (monitor carboxylic acid proton at ~12 ppm).
Application-Oriented Questions
Q. How can this compound serve as a building block for bioactive molecule synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
